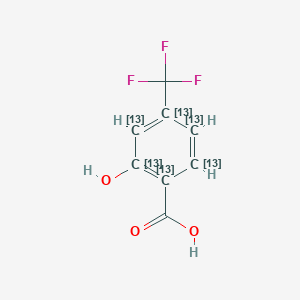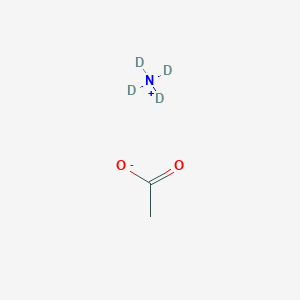
Rucaparib (acetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rucaparib (acetate) is a poly (ADP-ribose) polymerase (PARP) inhibitor used primarily as an anti-cancer agent. It is marketed under the brand name Rubraca and is used for the treatment of recurrent ovarian cancer and metastatic castration-resistant prostate cancer associated with deleterious BRCA mutations . Rucaparib works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair, thereby causing cancer cell death and reducing tumor growth .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Rucaparib involves several synthetic steps. One of the methods includes the reductive alkylation of a pyrrolo[4,3,2-de]quinoline intermediate with a benzylamine derivative. The reaction conditions typically involve the use of reducing agents such as sodium triacetoxyborohydride in an anhydrous solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of Rucaparib involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, followed by the final coupling and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions: Rucaparib undergoes various chemical reactions, including:
Oxidation: Rucaparib can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its amine derivative.
Substitution: Rucaparib can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Rucaparib N-oxide.
Reduction: Rucaparib amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Rucaparib has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying PARP inhibition and DNA repair mechanisms.
Biology: Rucaparib is used in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Clinically, Rucaparib is used for the treatment of ovarian and prostate cancers with BRCA mutations. .
作用机制
Rucaparib exerts its effects by inhibiting the PARP enzymes, including PARP-1, PARP-2, and PARP-3. These enzymes are involved in the repair of single-strand breaks in DNA. By inhibiting PARP, Rucaparib prevents the repair of DNA damage, leading to the accumulation of double-strand breaks and ultimately causing cancer cell death through synthetic lethality. This mechanism is particularly effective in cancer cells with BRCA mutations, which already have compromised DNA repair pathways .
相似化合物的比较
Olaparib: Another PARP inhibitor used for the treatment of ovarian and breast cancers with BRCA mutations.
Niraparib: A PARP inhibitor used for the maintenance treatment of ovarian cancer.
Talazoparib: A PARP inhibitor used for the treatment of breast cancer with BRCA mutations
Comparison:
Efficacy: Rucaparib, Olaparib, and Niraparib have shown similar efficacy in treating ovarian cancer.
Safety Profile: Rucaparib and Olaparib have comparable safety profiles, with common side effects including fatigue, nausea, and anemia.
Mechanism of Action: All these compounds inhibit PARP enzymes, but Rucaparib has shown unique effects in reducing the migration of some cancer and normal cells in culture.
Rucaparib (acetate) stands out due to its broad application in treating both ovarian and prostate cancers, making it a valuable compound in the field of oncology.
属性
分子式 |
C21H22FN3O3 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
acetic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C19H18FN3O.C2H4O2/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-2(3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1H3,(H,3,4) |
InChI 键 |
NMSYMXVEBNHEFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)




![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)





